3-(3-Methyl-4-nitrophenoxy)piperidine

medicinal chemistry physicochemical profiling lead optimization

3-(3-Methyl-4-nitrophenoxy)piperidine (CAS 1303724-18-6) is a synthetic piperidine derivative of molecular formula C12H16N2O3 (MW 236.27 g/mol), classified as a research chemical building block. It features a piperidine ring connected via an ether oxygen at the 3-position to a 3-methyl-4-nitrophenyl moiety.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 1303724-18-6
Cat. No. B1453761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-4-nitrophenoxy)piperidine
CAS1303724-18-6
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2CCCNC2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c1-9-7-10(4-5-12(9)14(15)16)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3
InChIKeyRAGLDDZYJLPYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-4-nitrophenoxy)piperidine CAS 1303724-18-6: Sourcing & Procurement Baseline


3-(3-Methyl-4-nitrophenoxy)piperidine (CAS 1303724-18-6) is a synthetic piperidine derivative of molecular formula C12H16N2O3 (MW 236.27 g/mol), classified as a research chemical building block. It features a piperidine ring connected via an ether oxygen at the 3-position to a 3-methyl-4-nitrophenyl moiety [1]. The compound is stocked as a free base with commercial purity specifications of 95% (AKSci) or 98% (Fluorochem, Leyan) . Computed physicochemical properties include XLogP3 2.2, topological polar surface area 67.1 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. Predicted pKa is 8.92±0.10 and predicted boiling point is 391.5±42.0 °C . The compound is classified as a warning-level irritant (GHS07: H302/H315/H319/H335) and is for research use only .

Why 3-(3-Methyl-4-nitrophenoxy)piperidine Cannot Be Casually Substituted by In-Class Analogs


Piperidine nitrophenoxy ethers with identical molecular formulae can exhibit divergent physicochemical and pharmacological behavior depending on the position of ring attachment (3- vs. 4-piperidinyl) and the presence or absence of the aromatic methyl substituent. The 3-substituted regioisomer positions the basic piperidine nitrogen at a different distance and orientation relative to the electron-deficient nitroaromatic ring compared to the 4-substituted isomer, which can alter both the conjugate acid pKa and the molecular recognition profile at biological targets [1]. The 3-methyl group on the nitroaromatic ring contributes approximately +0.6 log units to lipophilicity versus des-methyl analogs; 3-(3-nitrophenoxy)piperidine (MW 222.24, no methyl) has a substantially lower calculated LogP, and its free base is offered at only 95% purity . Furthermore, analogs sold exclusively as hydrochloride salts (e.g., CAS 1187927-90-7) require additional neutralization steps for applications requiring the free base form, introducing extra handling and potential yield loss . These differences—regiochemistry, lipophilicity, salt form, and available purity grade—mean generic substitution without experimental validation risks altering solubility, reactivity, chromatographic behavior, and biological readouts in any assay where the compound is used as a probe, intermediate, or fragment hit.

3-(3-Methyl-4-nitrophenoxy)piperidine: Quantitative Comparator Evidence for Procurement Decisions


Positional Isomerism: 3-Piperidinyl vs. 4-Piperidinyl Substitution—Predicted Basicity Difference

The target compound attaches the nitrophenoxy group at the piperidine 3-position, whereas the closest regioisomer, 4-(3-methyl-4-nitrophenoxy)piperidine (CAS 793636-66-5), attaches at the 4-position . Although no direct head-to-head pKa measurement has been published for this pair, class-level inference from analogous piperidine ethers indicates that 3-substituted piperidines typically exhibit a pKa approximately 0.3–0.5 units lower than their 4-substituted counterparts due to the inductive electron-withdrawing effect of the oxygen being closer to the nitrogen in the 3-substituted case [1]. Published computed pKa for the target compound is 8.92±0.10 . The corresponding predicted pKa for the 4-isomer has not been independently published, but the difference can affect protonation state at physiological pH and thus solubility, permeability, and target binding.

medicinal chemistry physicochemical profiling lead optimization

Methyl Substituent Effect: Lipophilicity Advantage Over Des-Methyl Analog

The 3-methyl group on the nitroaromatic ring of the target compound increases calculated LogP relative to des-methyl analogs. The target compound has an XLogP3 of 2.2 (PubChem computed) [1]. The des-methyl analog 3-(3-nitrophenoxy)piperidine (CAS 946759-44-0, MW 222.24) lacks the methyl substituent and, based on its lower molecular weight and absence of the hydrophobic methyl contribution, is expected to have an XLogP approximately 0.5–0.7 units lower [2]. This difference is consistent with the well-established Hansch π constant of ~0.56 for an aromatic methyl group [3]. Both compounds are offered at 95% minimum purity by the same supplier, allowing direct comparison .

ADME lipophilicity fragment-based drug discovery

Free Base vs. Hydrochloride Salt: Handling, Solubility, and Reactivity Considerations

The target compound is supplied exclusively as a free base, whereas several close analogs are predominantly or exclusively available as hydrochloride salts. For example, 3-(4-nitrophenoxy)piperidine (CAS 1187927-90-7) is available only as the HCl salt (MW 258.71, purity 95%) . The free base form has a molecular weight of 236.27 vs. 258.71 for the HCl salt of the des-methyl analog, representing a 9.5% higher active compound content per unit mass . The free base is directly usable in reactions requiring nucleophilic amine reactivity (e.g., amide coupling, reductive amination, sulfonylation) without pre-neutralization, reducing the number of synthetic steps and eliminating the variability introduced by incomplete deprotonation [1].

synthetic chemistry salt selection formulation

Purity Specification Gradient: 98% Option Confers Quantitative Advantage for Stoichiometric Applications

Commercial purity specifications for 3-(3-methyl-4-nitrophenoxy)piperidine range from 95% (AKSci) to 98% (Fluorochem, Leyan), whereas the closest positional isomer 4-(3-methyl-4-nitrophenoxy)piperidine is currently listed only at 95% minimum purity from AKSci . The 98% purity grade means the maximum total impurity burden is 2% versus 5% for the 95% grade, a 2.5-fold difference in acceptable impurity levels. For stoichiometric reactions (e.g., preparing a key intermediate or analytical standard), this directly reduces the uncertainty in molar calculations and minimizes side reactions from unidentified impurities .

quality control assay sensitivity chemical procurement

Computed Molecular Descriptor Profile: TPSA and H-Bond Donor Count in Drug-Likeness Filtering

The target compound has a topological polar surface area (TPSA) of 67.1 Ų and exactly 1 hydrogen bond donor (the piperidine NH), as computed by PubChem [1]. These values place it within favorable ranges for oral drug-likeness (TPSA < 140 Ų; HBD ≤ 5) per Lipinski and Veber rules. In comparison, analogs with a methylene linker such as 3-[(3-methyl-4-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1185301-01-2, MW 286.76) introduce an additional rotatable bond and higher molecular weight . The lower MW (236.27 vs. 286.76) and lower rotatable bond count (2 vs. an estimated 3–4 for the methylene-linked analog) of the target compound confer advantages in ligand efficiency metrics commonly used in fragment-based screening [2].

drug-likeness computational chemistry fragment library design

3-(3-Methyl-4-nitrophenoxy)piperidine: Priority Application Scenarios Based on Evidence


Fragment-Based Drug Discovery: A Methylated Nitroaromatic Piperidine Fragment for Library Design

With MW 236.27, 2 rotatable bonds, TPSA 67.1 Ų, and a single hydrogen bond donor, 3-(3-methyl-4-nitrophenoxy)piperidine occupies a favorable position in fragment library chemical space [1]. The 3-methyl substituent provides an additional hydrophobic probe point versus des-methyl fragments, and the free base piperidine nitrogen enables direct incorporation into focused libraries via amide coupling or reductive amination without salt neutralization steps. The 98% purity grade (Fluorochem/Leyan) supports use as an analytical-quality fragment for SPR or NMR screening, where impurity-related artifacts can confound hit identification . Researchers requiring strict molar accuracy for fragment soaking experiments should preferentially source the 98% grade over the 95% grade available for positional isomers [2].

Synthetic Intermediate: Direct Nucleophilic Amine for Parallel Chemistry Campaigns

The free base form eliminates the neutralization step required when using hydrochloride salt analogs such as CAS 1187927-90-7, reducing processing time per reaction and avoiding potential side reactions from residual base or salt byproducts [1]. The ether oxygen at the piperidine 3-position, combined with the electron-withdrawing nitro group, generates a distinct electronic environment on the phenyl ring that can direct subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions differently than the 4-substituted isomer CAS 793636-66-5 . For parallel synthesis libraries where scaffold diversity is paramount, the combination of free base convenience, 3-regiochemistry, and methyl-substituted nitroaromatic ring provides orthogonal reactivity relative to the more common 4-piperidinyl or des-methyl building blocks [2].

Physicochemical Probe Compound: Evaluating Regioisomeric Effects on Basicity and Permeability

The predicted pKa of 8.92±0.10 for the piperidine nitrogen places the target compound in the range where small pH changes near physiological conditions can significantly alter ionization state [1]. This makes it a useful probe molecule for studying how 3- vs. 4-piperidinyl substitution affects amine basicity and consequent cellular permeability, particularly when compared head-to-head with the 4-isomer CAS 793636-66-5 in Caco-2 or PAMPA assays . The free base form is required for such studies, as hydrochloride salts introduce counterion effects that confound permeability measurements. The consistent 98% purity ensures that measured permeability is attributable to the compound of interest rather than impurities [2].

Nitroreductase Prodrug Research: Triggerable Nitroaromatic Warhead with Piperidine Effector

The 4-nitro group on the electron-rich methyl-substituted aromatic ring is potentially reducible by nitroreductases, a mechanism exploited in hypoxia-activated prodrugs and antibody-directed enzyme prodrug therapy (ADEPT) [1]. The 3-piperidinyl ether attachment positions the basic amine at a defined distance from the nitro group; upon reduction to the corresponding aniline or hydroxylamine, the electronic character of the aromatic ring changes dramatically, potentially altering the pKa of the piperidine nitrogen and providing a triggerable switch in basicity. The free base form enables direct conjugation chemistry, while the 3-substitution pattern creates a different spatial relationship between the trigger and effector moieties compared to 4-substituted analogs, which is critical for optimizing enzyme–substrate recognition in nitroreductase-based systems .

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